

Unveiling the Spectroscopic Signature of Coccineone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **coccineone B**, a flavonoid isolated from the roots of Boerhaavia coccinea. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery by presenting its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols.

Introduction

Coccineone B, with the chemical formula C₁₆H₁₀O₆ and IUPAC name 6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one, belongs to the flavonoid class of natural products. It was first isolated from the roots of Boerhaavia coccinea. The structural elucidation of this compound was carried out using various spectroscopic techniques, primarily NMR and MS, which are detailed in this guide.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for **coccineone B**. This information is critical for the identification and characterization of this compound in various experimental settings.

Table 1: ¹H NMR Spectroscopic Data for Coccineone B



Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-1	7.85	d	8.5
H-2	6.85	dd	8.5, 2.5
H-3	-	-	-
H-4	6.95	d	2.5
H-6	5.80	S	
H-8	6.40	S	_
H-10	1.45	S	-

Solvent: CDCl3

Table 2: ¹³C NMR Spectroscopic Data for Coccineone B



Position	Chemical Shift (δ) in ppm
1	129.8
2	117.5
3	145.2
4	110.2
4a	112.8
6	70.1
6a	105.5
8	96.5
9	160.1
10	25.0
11	158.9
11a	102.1
12	182.5
12a	108.9
1'	-
2'	-

Solvent: CDCl3

Table 3: Mass Spectrometry Data for Coccineone B

lon	m/z
[M]+	298
[M - CH₃] ⁺	283
[M - H ₂ O] ⁺	280



Experimental Protocols

The acquisition of the spectroscopic data presented above followed specific experimental procedures, which are crucial for the reproducibility of the results.

Isolation of Coccineone B

The isolation of **coccineone B** from the roots of Boerhaavia coccinea was achieved through a series of chromatographic techniques. The general workflow involved the extraction of the plant material with a suitable solvent, followed by column chromatography and further purification steps to yield the pure compound.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

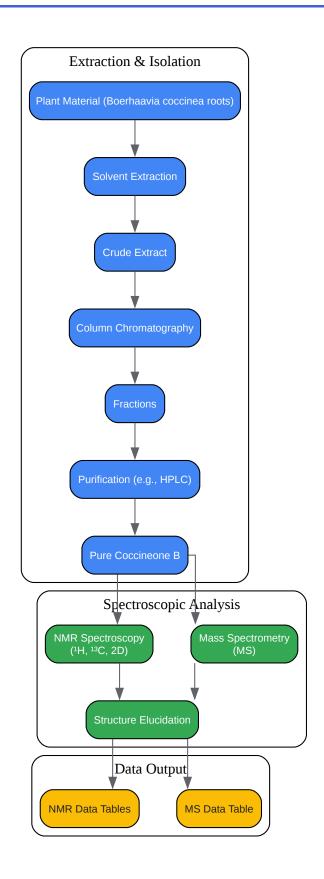
Mass Spectrometry

The mass spectrum was obtained on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced directly into the ion source, and the resulting mass-to-charge ratios (m/z) of the fragments were recorded.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a generalized workflow for the isolation and spectroscopic analysis of a natural product like **coccineone B**.





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Caption: General workflow for the isolation and spectroscopic analysis of **coccineone B**.







This guide provides foundational spectroscopic information for **coccineone B**. Researchers are encouraged to consult the primary literature for more in-depth analyses and supplementary data.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com